Halometasone

Catalog No.
S529744
CAS No.
50629-82-8
M.F
C22H27ClF2O5
M. Wt
444.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halometasone

CAS Number

50629-82-8

Product Name

Halometasone

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H27ClF2O5

Molecular Weight

444.9 g/mol

InChI

InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3/t10-,11+,12+,15+,17+,19+,20+,21+,22+/m1/s1

InChI Key

GGXMRPUKBWXVHE-MIHLVHIWSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F

solubility

Soluble in DMSO

Synonyms

2-chloro-6alpha, 9-difluoro-11beta, 17,21-trihydroxy-16alpha-methylpregna-1,4-dien-3,20-dione, C 48,401-Ba, C-48,401-Ba, halometasone, halometasone monohydrate, Sicorten

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F

The exact mass of the compound Halometasone is 444.1515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents - Supplementary Records. It belongs to the ontological category of 21-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Halometasone is a topical corticosteroid medication commonly used to treat various types of eczema, including atopic dermatitis, contact dermatitis, and seborrheic dermatitis National Institutes of Health, [Pubmed Central PMC3848651: ]. Scientific research suggests it offers relief by reducing inflammation, itching, and other symptoms associated with eczema.

Effectiveness of Halometasone

Clinical studies have demonstrated the effectiveness of halometasone in treating eczema. Research shows a therapeutic success rate of 90% or higher National Institutes of Health, [Pubmed Central PMC3848651: ]. One study involving 200 Indian patients with eczema observed a significant reduction in eczema area and severity scores after treatment with halometasone National Institutes of Health, [Pubmed Central PMC3276890: ]. Patients also experienced a notable decrease in itching within a month of starting treatment.

Comparison with Other Corticosteroids

Research suggests that halometasone might be superior to other moderately potent corticosteroids. International multicenter studies compared halometasone with betamethasone, prednicarbate, fluocortolone, and fluocinolone, demonstrating its effectiveness in achieving better outcomes National Institutes of Health, [Pubmed Central PMC3276890: ].

Halometasone is a high-potency topical glucocorticoid primarily used for the treatment of corticosteroid-responsive dermatoses, such as chronic psoriasis vulgaris, eczematous dermatoses, and occupational contact dermatitis. It functions by inhibiting inflammation, reducing epidermal hyperplasia, and alleviating allergic reactions. Halometasone also constricts blood vessels and relieves pruritus by modulating protein synthesis and regulating inflammatory cell functions through binding to steroid receptors .

The chemical formula of Halometasone is C22H27ClF2O5, with a molecular weight of approximately 444.9 g/mol . Its structure includes multiple stereocenters, indicating significant complexity in its three-dimensional arrangement .

Halometasone exerts its anti-inflammatory effects through a well-defined mechanism. Once applied topically, it penetrates the skin cells and binds to glucocorticoid receptors in the cytoplasm []. This binding initiates a cascade of events, including:

  • Suppression of inflammatory mediators like cytokines and prostaglandins [].
  • Reduction of blood vessel dilation and permeability, leading to decreased inflammation and swelling [].
  • Inhibition of immune cell migration and activation at the inflammation site [].

These actions effectively dampen the inflammatory response, providing relief from symptoms like itching, redness, and swelling.

  • Skin thinning and atrophy [].
  • Increased susceptibility to infections [].
  • Striae (stretch marks) formation [].

Halometasone is not intended for ophthalmic use and should not be applied to open wounds or mucous membranes [].

That typically include:

  • Starting Materials: The synthesis begins with appropriate steroid precursors.
  • Functionalization: Key functional groups are introduced via halogenation and hydroxylation.
  • Formation of the Final Product: The final steps involve purification and crystallization to yield Halometasone in its active form.

Specific synthetic routes may vary based on the desired purity and formulation requirements, but detailed proprietary methods are often not disclosed in public sources .

Halometasone exhibits potent anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators such as prostaglandins and leukotrienes. This action is pivotal in alleviating symptoms associated with inflammatory skin conditions. Clinical studies have shown that Halometasone cream effectively reduces symptoms of chronic eczema without significant adverse effects when used appropriately .

Halometasone is primarily applied topically for treating various dermatological conditions, including:

  • Chronic psoriasis vulgaris
  • Eczematous dermatoses
  • Occupational contact dermatitis
  • Reducing adverse effects from pulsed dye laser treatments for port wine stain birthmarks

Its efficacy in managing these conditions makes it a valuable therapeutic agent in dermatology .

Halometasone may interact with other medications, particularly those that affect electrolyte balance, such as Chlorothiazide or Chlorpropamide. These interactions can increase the risk or severity of electrolyte imbalances. Therefore, careful monitoring is recommended when prescribing Halometasone alongside these drugs . Additionally, studies have indicated that Halometasone can cause changes in skin pigmentation, which may be a consideration during treatment planning .

Halometasone shares structural and functional similarities with several other corticosteroids. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaPotencyUnique Features
BetamethasoneC22H29ClO5HighStronger anti-inflammatory effects
ClobetasolC22H30ClO5Very HighMore potent than Halometasone
TriamcinoloneC21H27O5ModerateUsed for various formulations including injections
DexamethasoneC22H23FNaO6SHighSystemic use for severe inflammation

Halometasone is unique due to its specific formulation for topical use and its balanced potency that allows for effective treatment with a lower risk of systemic side effects compared to more potent corticosteroids like Clobetasol .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

444.1515080 g/mol

Monoisotopic Mass

444.1515080 g/mol

Heavy Atom Count

30

LogP

2.58 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J69Z9UU41Z

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Glucocorticoids

ATC Code

D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07A - Corticosteroids, plain
D07AC - Corticosteroids, potent (group iii)
D07AC12 - Halometasone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

50629-82-8

Wikipedia

Halometasone

Dates

Last modified: 08-15-2023
1: Maiti R, Sirka CS, Shaju N, Hota D. Halometasone monohydrate (0.05%) in occupational contact dermatitis. Indian J Pharmacol. 2016 Mar-Apr;48(2):128-33. doi: 10.4103/0253-7613.178823. PubMed PMID: 27127314; PubMed Central PMCID: PMC4825427.
2: The Execare Working Group. Halometasone 0.05% cream in eczematous dermatoses. J Clin Aesthet Dermatol. 2013 Nov;6(11):39-44. PubMed PMID: 24307924; PubMed Central PMCID: PMC3848651.
3: Li Y, Xu W, Li L. Efficacy and Safety of Halometasone Cream to Treat Chronic Generalized Eczema and the Effects of Halometasone Cream on Serum Cortisol Levels. Biomed Res Int. 2017;2017:3265024. doi: 10.1155/2017/3265024. Epub 2017 Nov 9. PubMed PMID: 29250537; PubMed Central PMCID: PMC5700510.
4: Gao L, Qian L, Wang L, Li K, Yin R, Wang Y, Kang H, Song W, Wang G. Topical Halometasone Reduces Acute Adverse Effects Induced by Pulsed Dye Laser for Treatment of Port Wine Stain Birthmarks. J Lasers Med Sci. 2018 Winter;9(1):19-22. doi: 10.15171/jlms.2018.05. Epub 2017 Dec 26. PubMed PMID: 29399306; PubMed Central PMCID: PMC5775950.
5: Jerajani HR, Kumar AS, Kuruvila M, Nataraja HV, Philip M, Pratap DV, Sumathy TK, Krishnankutty B, Dhawan S, Thomas D. Efficacy and safety of topical halometasone in eczematous dermatoses in Indian population: an open label, noncomparative study. Indian J Dermatol. 2011 Nov;56(6):652-6. doi: 10.4103/0019-5154.91822. PubMed PMID: 22345764; PubMed Central PMCID: PMC3276890.
6: Herz G, Yawalkar SJ, Weirich EG. Evaluation of halometasone ointment in the treatment of paediatric patients with chronic eczematous dermatoses. J Int Med Res. 1983;11 Suppl 1:21-5. PubMed PMID: 6339288.
7: Pratap DV, Philip M, Rao NT, Jerajani HR, Kumar SA, Kuruvila M, Moodahadu LS, Dhawan S. Evaluation of Efficacy, Safety, and Tolerability of Fixed Dose Combination (FDC) of Halometasone 0.05% and Fusidic Acid 2% W/W Topical Cream Versus FDC of Betamethasone Valerate 0.12% and Neomycin Sulphate 0.5% W/W Topical Cream in the Treatment of Infected Eczematous Dermatosis in Indian Subjects: A Randomized Open-Label Comparative Phase III Multi-Centric Trial. Indian J Dermatol. 2013 Mar;58(2):117-23. doi: 10.4103/0019-5154.108041. PubMed PMID: 23716800; PubMed Central PMCID: PMC3657210.
8: Goswami N, Gupta VR, Jogia HA. Development and Validation of a Novel Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Halometasone, Fusidic Acid, Methylparaben, and Propylparaben in Topical Pharmaceutical Formulation. Sci Pharm. 2013 Apr-Jun;81(2):505-18. doi: 10.3797/scipharm.1301-21. Epub 2013 Feb 25. PubMed PMID: 23833716; PubMed Central PMCID: PMC3700078.
9: Yawalkar SJ, Macarol V, Montanari C. An overview of international clinical trials with halometasone cream. J Int Med Res. 1983;11 Suppl 1:1-7. PubMed PMID: 6339286.
10: Maeder E, Schindléry C, Macarol V, Schoenenberger PM. A comparative multicentre trial of halometasone/triclosan cream and diflucortolone valerate/chlorquinaldol cream in the treatment of acute dermatomycoses. J Int Med Res. 1983;11 Suppl 1:48-52. PubMed PMID: 6339293.
11: Fabry H, Yawalkar SJ. A comparative multicentre trial of halometasone ointment and fluocortolone plus fluocortolone caproate ointment in the treatment of psoriasis. J Int Med Res. 1983;11 Suppl 1:26-30. PubMed PMID: 6339289.
12: Weitgasser H, Yawalkar SJ. Clinical evaluation on the long-term use of halometasone ointment in chronic eczema and psoriasis. J Int Med Res. 1983;11 Suppl 1:34-7. PubMed PMID: 6339291.
13: Ulrich R, Andresen I. [Treatment of acute episodes of atopic dermatitis. Double-blind comparative study with 0.05% halometasone cream versus 0.25% prednicarbate cream]. Fortschr Med. 1991 Dec 20;109(36):741-4. German. PubMed PMID: 1778534.
14: Xu W, Li Y, Chen Z, Liu T, Wang S, Li L. Wet-wrap therapy with halometasone cream for severe adult atopic dermatitis. Postgrad Med. 2018 Jun;130(5):470-476. doi: 10.1080/00325481.2018.1478108. Epub 2018 May 28. PubMed PMID: 29768078.
15: Yawalkar SJ, Macarol V, Montanari C. An overview of international clinical trials with halometasone ointment in chronic eczematous dermatoses. J Int Med Res. 1983;11 Suppl 1:13-20. PubMed PMID: 6339287.
16: Meyer E, Smith EW, Haigh JM, Kanfer I. Potency ranking of two new topical corticosteroid creams containing 0.1% desonide or 0.05% halometasone utilising the human skin blanching assay. Arzneimittelforschung. 1988 Dec;38(12):1840-3. PubMed PMID: 3245859.
17: Abdel Aal H, Abdallah MA, Iskandar IO, Salama NR. Clinical experience with 0.05% halometasone/1% triclosan cream in the treatment of acute infected and infection-prone eczema in Egypt. J Int Med Res. 1987 Nov-Dec;15(6):383-90. PubMed PMID: 3325321.
18: Blum G, Yawalkar SJ. Evaluation of halometasone cream in the treatment of paediatric patients with acute eczematous dermatoses. J Int Med Res. 1983;11 Suppl 1:8-12. PubMed PMID: 6339295.
19: Galbiati G, Bonfacini V, Candiani F. Halometasone cream by day and halometasone ointment at night for the treatment of patients with chronic psoriasis vulgaris. J Int Med Res. 1983;11 Suppl 1:31-3. PubMed PMID: 6339290.
20: Li L, Liang Y, Hong J, Lan L, Xiao H, Xie Z. The effectiveness of topical therapy combined with 308-nm excimer laser on vitiligo compared to excimer laser monotherapy in pediatric patients. Pediatr Dermatol. 2019 Jan;36(1):e53-e55. doi: 10.1111/pde.13726. Epub 2018 Dec 5. PubMed PMID: 30520111.

Explore Compound Types